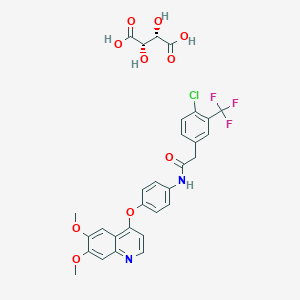
c-Kit-IN-3 (D-tartrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Kit-IN-3 (D-tartrate) is a potent and selective inhibitor of the c-KIT kinase, which is involved in various cellular processes including cell proliferation, differentiation, and apoptosis. This compound has shown significant efficacy in inhibiting both wild-type and mutant forms of c-KIT, making it a valuable tool in cancer research, particularly for gastrointestinal stromal tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of c-Kit-IN-3 (D-tartrate) involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:
Formation of the core structure: This involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 6,7-dimethoxyquinoline-4-ol under specific conditions to form the core structure.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity.
Formation of the D-tartrate salt: The final compound is converted to its D-tartrate salt form to improve its solubility and bioavailability
Industrial Production Methods: Industrial production of c-Kit-IN-3 (D-tartrate) follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of industrial-grade reagents and solvents: To ensure cost-effectiveness and scalability.
Purification and crystallization: To obtain the D-tartrate salt in its pure form
Analyse Des Réactions Chimiques
Types of Reactions: c-Kit-IN-3 (D-tartrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of c-Kit-IN-3 (D-tartrate), which can be further studied for their biological activity .
Applications De Recherche Scientifique
c-Kit-IN-3 (D-tartrate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of c-KIT kinase and its effects on various chemical pathways.
Biology: Used to study the role of c-KIT in cell proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating cancers such as gastrointestinal stromal tumors, acute myeloid leukemia, and melanoma.
Industry: Used in the development of new therapeutic agents targeting c-KIT kinase
Mécanisme D'action
c-Kit-IN-3 (D-tartrate) exerts its effects by selectively inhibiting the c-KIT kinase. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in c-KIT-dependent cancer cells .
Molecular Targets and Pathways:
c-KIT kinase: The primary target of c-Kit-IN-3 (D-tartrate).
Downstream signaling pathways: Including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways
Similar Compounds:
Imatinib: Another c-KIT inhibitor used in the treatment of gastrointestinal stromal tumors.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets c-KIT.
Dasatinib: A kinase inhibitor that targets multiple tyrosine kinases, including c-KIT
Uniqueness of c-Kit-IN-3 (D-tartrate): c-Kit-IN-3 (D-tartrate) is unique due to its high selectivity and potency against both wild-type and mutant forms of c-KIT. It also has improved bioavailability and solubility compared to other similar compounds, making it a valuable tool in cancer research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H26ClF3N2O10 |
|---|---|
Poids moléculaire |
667.0 g/mol |
Nom IUPAC |
2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |
Clé InChI |
WPLXVFQLVREXNR-WUUYCOTASA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10818528.png)
![Methyl (4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818534.png)
![(11R)-5,11,26-trimethyl-16-[(4-methylpiperazin-1-yl)methyl]-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one](/img/structure/B10818558.png)
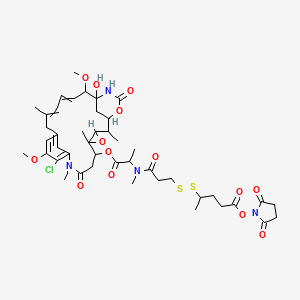
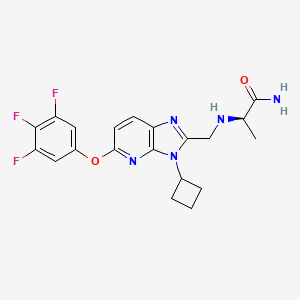
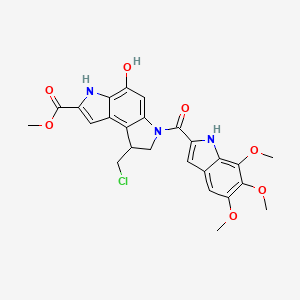
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate](/img/structure/B10818602.png)
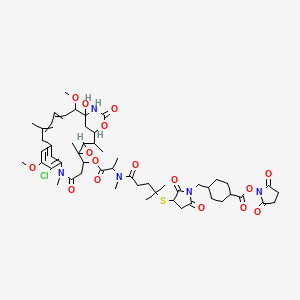
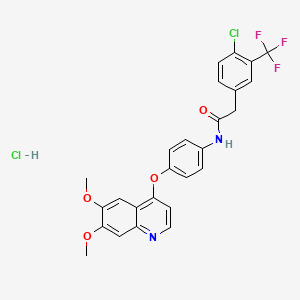
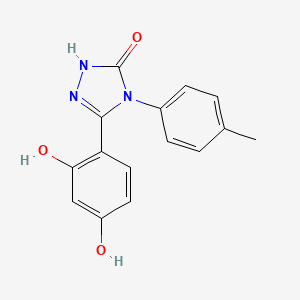
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate](/img/structure/B10818624.png)
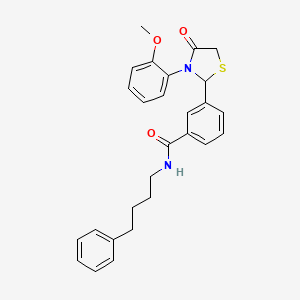
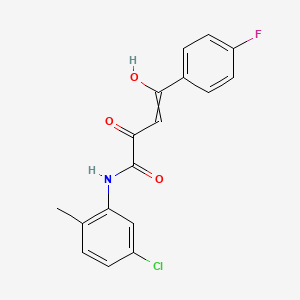
![2-[[3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)imidazo[4,5-b]pyridin-2-yl]methylamino]propanamide](/img/structure/B10818647.png)